(1-ethyl-1H-pyrrol-2-yl)methanethiol

Flavor Chemistry Sensory Analysis Wine Science

(1-ethyl-1H-pyrrol-2-yl)methanethiol (CAS 1420967-06-1) is a sulfur-containing heterocyclic compound of the pyrrole family, characterized by a thiol (-SH) functional group attached to the 2-position of an N-ethylated pyrrole ring. With a molecular formula of C7H11NS and a molecular weight of 141.23 g/mol , it is a volatile thiol with a hazelnut-like aroma.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
Cat. No. B11922475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-pyrrol-2-yl)methanethiol
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1CS
InChIInChI=1S/C7H11NS/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3
InChIKeyYJEDTRGOIYPPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-pyrrol-2-yl)methanethiol: Procurement-Grade Specifications and Chemical Identity


(1-ethyl-1H-pyrrol-2-yl)methanethiol (CAS 1420967-06-1) is a sulfur-containing heterocyclic compound of the pyrrole family, characterized by a thiol (-SH) functional group attached to the 2-position of an N-ethylated pyrrole ring [1]. With a molecular formula of C7H11NS and a molecular weight of 141.23 g/mol , it is a volatile thiol with a hazelnut-like aroma. This compound has been identified as a potent volatile odorant in wine, with a detection threshold of 1.4 ng/L in a model wine matrix, and is not known to occur naturally [2]. It is commercially available at purities of 95% or higher for research and industrial applications .

The Procurement Pitfall: Why (1-Ethyl-1H-pyrrol-2-yl)methanethiol Cannot Be Substituted with Other Pyrrole Thiols or Common Flavorants


The sensory and physicochemical properties of heterocyclic thiols are exquisitely sensitive to minor structural modifications. Even within a homologous series of N-substituted pyrrole methanethiols, the N-alkyl group (methyl vs. ethyl) significantly alters the compound's olfactory potency and character [1]. More broadly, the heteroatom in the ring (e.g., nitrogen in pyrrole vs. oxygen in furan or sulfur in thiophene) dictates a fundamentally different aroma profile, with pyrrole derivatives often imparting nutty or hazelnut notes, while furan and thiophene analogs are associated with coffee, roasted, or meaty aromas [2]. Therefore, a generic substitution of (1-ethyl-1H-pyrrol-2-yl)methanethiol with a cheaper or more readily available thiol—such as its methyl analog, the unsubstituted pyrrole methanethiol, or a common flavorant like furfuryl mercaptan—will not reproduce the same sensory impact and can lead to off-flavors or ineffective formulations. The following quantitative evidence substantiates these critical, non-interchangeable differences.

(1-Ethyl-1H-pyrrol-2-yl)methanethiol: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Olfactory Potency: A 2-Fold Difference in Detection Threshold Compared to the Methyl Analog

The olfactory detection threshold for (1-ethyl-1H-pyrrol-2-yl)methanethiol was determined to be 1.4 ng/L in a model wine matrix. In the same study and under identical experimental conditions, its direct structural analog, 1-methylpyrrole-2-methanethiol, exhibited a detection threshold of 0.7 ng/L [1].

Flavor Chemistry Sensory Analysis Wine Science

Aroma Character Divergence from Common Thiophene and Furan Analogs

(1-ethyl-1H-pyrrol-2-yl)methanethiol is characterized by a hazelnut-like aroma [1]. In contrast, its sulfur heterocycle analog, 2-thiophenemethanethiol, possesses a fishy, roast coffee aroma [2]. Its oxygen heterocycle analog, furan-2-ylmethanethiol (furfuryl mercaptan), has a strong roasted coffee and caramel note [3].

Flavor Chemistry Organoleptic Science Comparative Sensory

Physicochemical Differentiation: Predicted Boiling Point and pKa Shift

The predicted boiling point for (1-ethyl-1H-pyrrol-2-yl)methanethiol is 232.4 ± 15.0 °C and its predicted pKa is 10.43 ± 0.10 . This represents a significant shift from its N-H analog, 1H-pyrrole-2-methanethiol, which has a predicted boiling point of approximately 193.2 °C and a predicted pKa of 9.96 ± 0.10 , based on data for its 1-methyl derivative. The ethyl substitution increases molecular weight and alters hydrogen-bonding capacity, leading to higher boiling point and reduced acidity.

Process Chemistry Formulation Science Analytical Chemistry

Structural Uniqueness: Not Observed in Nature

Unlike many other aroma-active thiols that are widely distributed in foodstuffs, (1-ethyl-1H-pyrrol-2-yl)methanethiol, along with its methyl analog, has not been observed in natural products to date [1]. This is in stark contrast to furan-2-ylmethanethiol, which is a well-known key odorant in roasted coffee and many thermally processed foods [2], and 2-thiophenemethanethiol, which is also found in cooked meats and coffee [3].

Natural Product Chemistry Flavor Authenticity Novel Compound Research

Optimal Deployment Scenarios for (1-Ethyl-1H-pyrrol-2-yl)methanethiol in Scientific and Industrial Workflows


High-Fidelity Wine and Beverage Flavor Reconstitution

This compound is essential for flavor houses and research institutions aiming to accurately reconstitute the hazelnut nuance characteristic of certain Chardonnay wines. Its use is justified by the direct identification and quantification in this specific matrix [1]. Substitution with the more potent methyl analog would lead to an overestimation of hazelnut character at the same concentration, while using common thiophene or furan thiols would introduce off-target roasted or fishy notes, destroying the intended flavor profile.

Creation of Novel, Non-Natural Flavor Profiles

Given its status as a compound not yet observed in nature [1], (1-ethyl-1H-pyrrol-2-yl)methanethiol is a strategic tool for flavorists developing proprietary, synthetic flavor profiles. This allows for the creation of unique sensory experiences in confectionery, baked goods, or savory applications that are not constrained by natural-identical labeling requirements, providing a clear market differentiation opportunity.

Analytical Chemistry Standard for Trace Volatile Analysis

Due to its extreme potency (1.4 ng/L detection threshold [1]) and its absence from natural products, this compound serves as an ideal internal standard or calibration analyte for developing and validating highly sensitive GC-MS and GC-Olfactometry methods for thiol analysis in complex matrices. Its predictable boiling point and stability (relative to other thiols) also aid in method development .

Mechanistic Studies in Sensory Neuroscience

The 2-fold difference in olfactory threshold between the ethyl and methyl analogs [1] makes this pair a valuable tool for structure-odor relationship (SOR) studies. Researchers investigating the molecular basis of olfaction can use these compounds to probe how a simple alkyl chain extension on a pyrrole ring modulates receptor binding and signal transduction, providing insights into odorant coding.

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